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Compound of Interest

Compound Name: GLPG1837

Cat. No.: B607657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions of GLPG1837, a

potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance

Regulator (CFTR). GLPG1837 has been investigated as a therapeutic agent for cystic fibrosis

(CF), a genetic disorder caused by mutations in the CFTR gene. This document details the

mechanism of action, binding sites, and the experimental methodologies used to elucidate

these interactions, presenting quantitative data in a structured format and visualizing key

concepts through diagrams.

Mechanism of Action
GLPG1837 acts as a CFTR potentiator, meaning it enhances the channel gating function of the

CFTR protein that is already present at the cell surface.[1][2] This action increases the

probability of the channel being in an open state, thereby facilitating the transepithelial

transport of chloride and bicarbonate ions.[1][3] This is particularly relevant for CF-causing

mutations that impair channel gating (Class III mutations), such as the G551D mutation, and for

mutations that reduce channel conductance (Class IV mutations), like the R117H mutation.[1]

Studies have demonstrated that GLPG1837 shares a common mechanism of action and a

common or overlapping binding site with another well-characterized CFTR potentiator, ivacaftor

(VX-770).[4][5][6] This is supported by evidence showing that the effects of GLPG1837 and

ivacaftor are not additive when used in combination.[6] The potentiation of CFTR gating by

GLPG1837 is independent of nucleotide-binding domain (NBD) dimerization and ATP
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hydrolysis, which are critical steps in the normal gating cycle of CFTR.[4] Instead, GLPG1837
is thought to allosterically modulate the channel by binding to a site distinct from the ATP-

binding sites, thereby stabilizing the open conformation of the channel.[4]

Binding Sites and Molecular Interactions
In silico molecular docking studies have been instrumental in identifying potential binding sites

for GLPG1837 on the CFTR protein. These studies predicted five potential binding sites, with

the two top-scoring sites located at the interface between the two transmembrane domains

(TMDs) of CFTR.[5][7][8][9] These have been designated as Site I and Site IIN.[7][9]

Site I is composed of the amino acid residues Asp924 (in transmembrane helix 8), Asn1138,

and Ser1141 (both in transmembrane helix 12).[5][7][8][9] It is hypothesized that the pyrazole

ring of GLPG1837 forms hydrogen bonds with the side chain of Asp924.[7]

Site IIN involves a cluster of hydrophobic and aromatic residues: Phe229, Phe236, Tyr304,

Phe312, and Phe931.[5][7][8][9] This site is located on the lateral surface of the TMDs,

suggesting a potential interaction with the lipid bilayer.[7]

Experimental validation through site-directed mutagenesis and electrophysiological recordings

has provided evidence supporting the relevance of these predicted sites.[7]

Quantitative Data on GLPG1837 Interactions
The following tables summarize the quantitative data on the potency and efficacy of GLPG1837
in potentiating various CFTR mutants. The data is primarily presented as EC50 values, which

represent the concentration of GLPG1837 required to elicit a half-maximal response.

Table 1: Potency of GLPG1837 on Different CFTR Genotypes
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CFTR Mutant EC50 Cell Type Assay Reference

F508del 3 nM Not specified Not specified [10]

G551D 339 nM Not specified Not specified [10]

G551D 181 nM Not specified Not specified [10]

Wild-Type 88 nM Not specified Reporter Assay [11]

F508del 3 nM Not specified Reporter Assay [11]

G551D 339 nM Not specified Reporter Assay [11]

F508del/G551D 159 nM

Patient-derived

bronchial

epithelial cells

TECC [11]

Table 2: Effect of Mutations in Predicted Binding Sites on the Apparent Affinity of GLPG1837

CFTR Mutant EC50 (µM)
Fold Change
vs. WT

Binding Site Reference

Wild-Type 0.26 ± 0.04 - - [8]

D924E 0.71 ± 0.07 ↑ 2.7 Site I [8]

D924N 2.29 ± 0.78 ↑ 8.8 Site I [8]

Q237A 0.92 ± 0.32 ↑ 3.5 Site III [7]

D993A 0.36 ± 0.04 ↑ 1.4 Site III [7]

S1149A 0.16 ± 0.03 ↓ 0.6 Site III [7]

S182A 0.22 ± 0.04 ~1 Site IV [7]

S263A 0.27 ± 0.05 ~1 Site IV [7]

K190A 0.08 ± 0.01 ↓ 0.3 Site II [8]

T360A 0.12 ± 0.01 ↓ 0.5 Site II [8]

S364A 0.18 ± 0.01 ↓ 0.7 Site II [8]
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Table 3: Effect of Second-Site Mutations on GLPG1837 Affinity in G551D-CFTR

CFTR Mutant EC50 (µM)
Fold Change
vs. G551D

Binding Site Reference

G551D 2.19 ± 0.33 - - [8]

N1138L/G551D 0.08 ± 0.02 ↓ 27.4 Site I [8]

N1138F/G551D 0.16 ± 0.05 ↓ 13.7 Site I [8]

N1138Y/G551D 0.40 ± 0.10 ↓ 5.5 Site I [8]

S1141K/G551D 0.26 ± 0.02 ↓ 8.4 Site I [7]

S1141R/G551D 0.51 ± 0.13 ↓ 4.3 Site I [7]

S1141T/G551D 1.74 ± 0.31 ↓ 1.3 Site I [7]

Experimental Protocols
In Silico Molecular Docking

Objective: To predict the binding sites of GLPG1837 on the human CFTR (hCFTR) protein.

[7]

Methodology:

A homology model of hCFTR is used as the target protein structure.[7]

The AutoDock Vina program is employed to perform the docking calculations.[7]

The entire transmembrane domain of the CFTR model is defined as the search space for

potential binding pockets.

The docking results are ranked based on their energy scores, with more negative scores

indicating a higher predicted binding affinity.[12]

The top-ranked binding poses and their corresponding interacting amino acid residues are

then analyzed.[12]
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Site-Directed Mutagenesis
Objective: To experimentally validate the importance of the amino acid residues identified in

the docking studies for GLPG1837 binding.[7]

Methodology:

Plasmids containing the cDNA for wild-type or mutant CFTR are used as templates.

Specific mutations (e.g., alanine substitutions) are introduced into the CFTR sequence at

the desired positions using techniques like the QuikChange Site-Directed Mutagenesis Kit.

The mutated plasmids are then sequenced to confirm the presence of the intended

mutation and the absence of any unintended mutations.

These plasmids are then used to transfect cell lines for functional assays.

Electrophysiology (Inside-Out Patch Clamp)
Objective: To measure the effect of GLPG1837 on the ion channel activity of wild-type and

mutant CFTR.[7]

Methodology:

Cells expressing the CFTR channel of interest are cultured.

An inside-out patch of the cell membrane containing the CFTR channels is excised using

a glass micropipette.

The patch is perfused with a solution containing ATP and the catalytic subunit of protein

kinase A (PKA) to activate the CFTR channels.[7]

Macroscopic or single-channel currents are recorded at a constant holding potential.

GLPG1837 at various concentrations is then added to the perfusing solution, and the

change in CFTR current is measured to determine the dose-response relationship and

calculate the EC50.[7]
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Yellow Fluorescent Protein (YFP) Halide Assay
Objective: A cell-based assay to screen for and characterize CFTR modulators.[2]

Methodology:

HEK293 or CFBE41o- cells are co-transfected with plasmids encoding the CFTR mutant

of interest and a halide-sensitive YFP.[2][10]

The cells are seeded in 96-well plates.[2][10]

The cells are then treated with a CFTR activator like forskolin and varying concentrations

of GLPG1837.[2][10]

The influx of halide ions (e.g., iodide) through the activated CFTR channels quenches the

YFP fluorescence.

The rate of fluorescence quenching is proportional to the CFTR channel activity, allowing

for the determination of GLPG1837's potency.

Visualizations
Signaling Pathway: CFTR Gating Potentiation by
GLPG1837
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Caption: Allosteric modulation of CFTR by GLPG1837, leading to channel potentiation.

Experimental Workflow: Characterizing GLPG1837-CFTR
Interaction
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Caption: Workflow for identifying and validating the molecular interactions of GLPG1837.

Logical Relationship: Proposed Binding Sites of
GLPG1837 on CFTR
Caption: The two primary proposed binding sites for GLPG1837 at the TMD interface of CFTR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b607657?utm_src=pdf-custom-synthesis
https://cysticfibrosisnewstoday.com/glpg1837/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01288
https://synapse.patsnap.com/drug/c768c986e62e4b50a501abc35a0a15d3
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715911/
https://scholar.nycu.edu.tw/en/publications/identifying-the-molecular-target-sites-for-cftr-potentiators-glpg/
https://www.mdpi.com/1467-3045/47/2/119
https://www.mdpi.com/1467-3045/47/2/119
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605684/
https://www.researchgate.net/publication/333625126_Identifying_the_molecular_target_sites_for_CFTR_potentiators_GLPG1837_and_VX-770
https://pubmed.ncbi.nlm.nih.gov/31164398/
https://pubmed.ncbi.nlm.nih.gov/31164398/
https://www.medchemexpress.com/GLPG1837.html
https://www.caymanchem.com/product/9003143/glpg1837
https://www.researchgate.net/figure/Four-potential-binding-sites-I-IV-for-GLPG1837-predicted-by-molecular-docking-A-The_fig1_333625126
https://www.benchchem.com/product/b607657#understanding-the-molecular-interactions-of-glpg1837
https://www.benchchem.com/product/b607657#understanding-the-molecular-interactions-of-glpg1837
https://www.benchchem.com/product/b607657#understanding-the-molecular-interactions-of-glpg1837
https://www.benchchem.com/product/b607657#understanding-the-molecular-interactions-of-glpg1837
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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